molecular formula C10H11N3S2 B413102 5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 332412-74-5

5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazol-2-ylamine

Cat. No. B413102
CAS RN: 332412-74-5
M. Wt: 237.3g/mol
InChI Key: WUTIQTORPJRSTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the molecular formula C10H11N3S2 and a molecular weight of 237.34 . It is used for proteomics research applications .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N3S2/c1-7(8-5-3-2-4-6-8)14-10-13-12-9(11)15-10/h2-7,15H,1H3,(H2,11,12) .

Scientific Research Applications

Photodynamic Therapy and Photophysical Properties

The compound 5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazol-2-ylamine, and its derivatives, have been investigated for their photophysical and photochemical properties. These properties are particularly relevant for their use as photosensitizers in photodynamic therapy (PDT) for the treatment of cancer. A study highlighted the remarkable potential of zinc phthalocyanine derivatives, substituted with 5-methyl-1,3,4-thiadiazol-2-ylamine, as Type II photosensitizers due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield. These properties are crucial for the effective execution of Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Substituted 1,3,4-thiadiazol-2-ylamine compounds have been synthesized and studied for their antimicrobial properties. A notable example is the 5-[4-chlorophenyl-(1,3,4)thiadiazol-2-ylamino methylene]-8-quinolinol (CTAQ) and its metal chelates which have demonstrated considerable antimicrobial activity (Patel & Singh, 2009). Similarly, other derivatives, such as N-[5-(4-(alkyl/aryl)-3-nitro-phenyl)-[1,3,4-thiadiazol-2-yl]-2,2-dimethyl-propionamide, have shown notable antibacterial and antifungal activities, highlighting the potential of these compounds in antimicrobial applications (Chandrakantha, Isloor, Shetty, Fun, & Hegde, 2014).

properties

IUPAC Name

5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c1-7(8-5-3-2-4-6-8)14-10-13-12-9(11)15-10/h2-7H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTIQTORPJRSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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